molecular formula C19H21N5O3S B2533544 4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide CAS No. 1021226-11-8

4-(4-((6-(Cyclopropanecarboxamido)pyridazin-3-yl)thio)butanamido)benzamide

Cat. No. B2533544
CAS RN: 1021226-11-8
M. Wt: 399.47
InChI Key: ROFAJDCDXYCQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains one pyridazin-3-amine moiety, p-aminobenzoic acid (PABA) part, and one acrylamide group. All these groups are assembled through an amide linkage . The molecular fragments (benzamide, acrylamide, and pyridazine) are almost coplanar to each other in all the obtained conformers which may be due to the resonance stabilization .


Chemical Reactions Analysis

The compound has been found to interact with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role . The pyridazine ring interacts with Q190 by conventional means .

Scientific Research Applications

TYK2 Inhibition

JAK1 Inhibition

JAK2 Inhibition

JAK3 Inhibition

Anti-Tubercular Activity

properties

IUPAC Name

4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFAJDCDXYCQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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